3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound belonging to the class of benzotriazinones. This compound is characterized by its unique structure, which includes a benzotriazinone core and a piperazine moiety substituted with a fluorophenyl group. The molecular formula for this compound is and it has been studied for various biological activities and potential therapeutic applications.
The compound can be synthesized through various chemical processes, and its synthesis has been documented in several patents and scientific literature. Notably, the synthesis methods often involve multi-step reactions that introduce the piperazine and fluorophenyl substituents onto the benzotriazinone framework .
This compound falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is also categorized as an aromatic compound due to the presence of multiple conjugated systems within its structure.
The synthesis of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves several key steps:
Technical details regarding the synthesis often include specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or tetrahydrofuran), and catalysts used to enhance reaction efficiency . For example, visible light-induced reactions have been explored for synthesizing derivatives from benzotriazinones, showcasing innovative approaches in organic synthesis .
The molecular structure of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one can be represented as follows:
The chemical reactivity of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one can include:
Reactions involving this compound may also utilize visible light as a catalyst for promoting certain transformations without requiring heavy metals or additional photocatalysts . This approach enhances sustainability in synthetic methodologies.
The mechanism of action for compounds like 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one often relates to their interaction with biological targets such as enzymes or receptors.
Research indicates that such compounds may exhibit inhibitory effects on specific biological pathways, potentially leading to therapeutic applications in areas like oncology or neuropharmacology . Detailed mechanistic studies are needed to elucidate specific interactions at the molecular level.
The compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Some key areas include:
This hybrid heterocyclic compound features a tripartite architecture: a benzotriazinone core, a 3-oxopropyl linker, and a 4-(4-fluorophenyl)piperazinyl moiety. Its systematic IUPAC name is 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4(3H)-one, reflecting the sequential connectivity of these units [5]. The molecular formula is C₂₀H₂₀FN₅O₂ (molecular weight: 381.4 g/mol), with the canonical SMILES representation being Fc1ccc(cc1)N1CCN(CC1)C(=O)CCn1nnc2c(c1=O)cccc2 [5] [9]. Key properties include:
Table 1: Structural Components and Properties
Component | Chemical Features | Role in Structure |
---|---|---|
Benzotriazin-4(3H)-one | Planar bicyclic system; carbonyl at C4 | Primary pharmacophore; H-bond acceptor |
3-Oxopropyl linker | -CH₂CH₂C(O)- unit | Connector with conformational flexibility |
Piperazinyl moiety | N-substituted piperazine; tertiary amines | Basic center; enhances solubility |
4-Fluorophenyl group | Aromatic ring with para-fluorine substitution | Lipophilicity modulator; electronic effects |
The compound emerged from early 21st-century research exploring N-alkylated benzotriazinones as bioactive scaffolds. Benzotriazin-4(3H)-ones were first synthesized in the 1970s via cyclization of anthranilic acid derivatives, with thermolysis studies revealing their rearrangement to acridones [10]. The specific 3-oxopropyl-linked piperazine derivative (CAS 440331-81-7) was developed circa 2005–2010 during medicinal chemistry investigations into CNS-targeting agents [5] [9]. Its design leveraged two established strategies:
The 4-(4-fluorophenyl)piperazine unit is a privileged scaffold in neuropharmacology due to its dual role in target engagement and pharmacokinetic optimization:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1